N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide typically involves the reaction of thiourea, acetone, and α-bromoacetophenone. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired imidazo[2,1-b]thiazole scaffold . The reaction conditions generally include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[2,1-b]thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The compound may also interfere with the electron transport chain in bacteria, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-phenylimidazo[2,1-b]thiazole: A closely related compound with similar biological activities.
2-Substituted-6-phenylimidazo[2,1-b]thiazoles: These compounds have been studied for their anticancer and antimicrobial properties.
Uniqueness
N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide stands out due to its unique substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other imidazo[2,1-b]thiazole derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C13H12N2OS
- Molecular Weight : 244.31 g/mol
- Canonical SMILES : CC(C)N1C(=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N)=O
Anticancer Properties
Research has highlighted the compound's activity against various cancer cell lines, particularly in acute myeloid leukemia (AML). A study demonstrated that derivatives of imidazo[2,1-b]thiazole exhibited potent inhibitory effects on FLT3-dependent AML cell lines. The most active derivatives showed IC50 values as low as 0.002 μM against the MV4-11 cell line, indicating a strong potential for therapeutic application in AML treatment .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of FLT3 kinase activity. This inhibition leads to reduced cell viability and induction of apoptosis in cancer cells. Further studies are required to elucidate the detailed pathways involved in its action.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the imidazo[2,1-b]thiazole scaffold can significantly influence biological activity. For instance:
- Substituents on the Phenyl Ring : The presence of electron-donating groups enhances activity, while electron-withdrawing groups may reduce it.
Compound | Substituent | IC50 (μM) | Activity |
---|---|---|---|
19 | tert-butyl | 0.002 | High |
20 | methyl | 0.005 | Moderate |
21 | chloro | 0.015 | Low |
This table illustrates how different substituents can modulate the potency of the compound against AML cells.
Case Studies
- In Vitro Studies : In vitro assays have confirmed that this compound effectively inhibits cell proliferation in FLT3-dependent AML cells while showing minimal effects on normal hematopoietic cells .
- In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of this compound. Preliminary results suggest that it can significantly reduce tumor growth without exhibiting severe toxicity .
Properties
IUPAC Name |
3-methyl-6-phenyl-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10(2)17-15(20)14-11(3)19-9-13(18-16(19)21-14)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLGCJSMFWUNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.